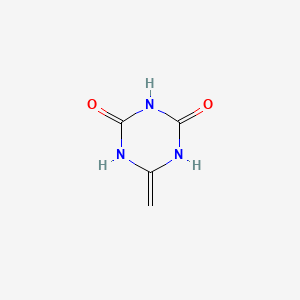
6-Methylidene-1,3,5-triazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylene-1,3,5-triazinane-2,4-dione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring with a methylene group at the 6-position and two keto groups at the 2 and 4 positions. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylene-1,3,5-triazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methyleneamine under basic conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 6-Methylene-1,3,5-triazinane-2,4-dione may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
6-Methylene-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methylene group or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydroxylated derivatives.
科学的研究の応用
6-Methylene-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
作用機序
The mechanism of action of 6-Methylene-1,3,5-triazinane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect .
類似化合物との比較
Similar Compounds
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 2,4,6-Tri-substituted-1,3,5-triazines
- 1,3,5-Triazinane-2,4,6-trione
Uniqueness
6-Methylene-1,3,5-triazinane-2,4-dione is unique due to its methylene group at the 6-position, which imparts distinct reactivity compared to other triazines. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
生物活性
6-Methylidene-1,3,5-triazinane-2,4-dione, a derivative of the triazine family, has garnered attention for its diverse biological activities. Triazine compounds are known for their potential therapeutic applications due to various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound by synthesizing findings from various research studies.
Chemical Structure and Properties
This compound features a triazine core structure that is pivotal to its biological activity. The presence of the methylidene group enhances its reactivity and interaction with biological targets. The molecular formula can be represented as C₅H₆N₄O₂.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain triazine derivatives can inhibit cell proliferation in various cancer cell lines. A study reported IC50 values (the concentration required to inhibit cell growth by 50%) for triazine derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells ranging from 0.20 μM to 1.25 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazine Derivative 1 | A549 | 0.20 |
| Triazine Derivative 2 | MCF-7 | 1.25 |
| Triazine Derivative 3 | HeLa | 1.03 |
Antimicrobial Activity
The antimicrobial potential of triazines is well-documented. Specific studies have demonstrated that compounds related to this compound show promising activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Studies : Compounds derived from triazines have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <10 µg/mL |
| Escherichia coli | <20 µg/mL |
Anti-inflammatory Activity
Triazine derivatives have also been evaluated for their anti-inflammatory properties:
- COX Inhibition : Some studies reported that triazine derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating stronger activity than conventional anti-inflammatory drugs like indomethacin .
Case Study 1: Anticancer Evaluation
A specific study focused on the synthesis of novel triazine derivatives that were evaluated for their anticancer activity in vitro. The study highlighted a compound with a significant reduction in cell viability in colorectal cancer cell lines (DLD-1 and HT-29), demonstrating IC50 values of 13.71 μM and 17.78 μM respectively .
Case Study 2: Antimicrobial Efficacy
Another investigation examined the antimicrobial effects of synthesized triazines against resistant strains of bacteria. The results indicated that certain derivatives could effectively inhibit bacterial growth without cytotoxic effects on mammalian cells .
特性
CAS番号 |
922179-92-8 |
|---|---|
分子式 |
C4H5N3O2 |
分子量 |
127.10 g/mol |
IUPAC名 |
6-methylidene-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |
InChIキー |
XJRJRORYYAVGCH-UHFFFAOYSA-N |
正規SMILES |
C=C1NC(=O)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















